1-ethyl-1H-pyrazole-5-carbonitrile
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Overview
Description
1-Ethyl-1H-pyrazole-5-carbonitrile is a chemical compound with the CAS Number: 1170377-31-7 . It has a molecular weight of 121.14 . The IUPAC name for this compound is 1-ethyl-1H-pyrazole-5-carbonitrile . The InChI code for this compound is 1S/C6H7N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of 1-ethyl-1H-pyrazole-5-carbonitrile can be represented by the linear formula C6H7N3 . The InChI key for this compound is DSIYMVSTTVQBGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Ethyl-1H-pyrazole-5-carbonitrile is a liquid at room temperature .Scientific Research Applications
Medicinal Chemistry
1-ethyl-1H-pyrazole-5-carbonitrile: is a compound of interest in medicinal chemistry due to its pyrazole core, which is a significant scaffold in drug design . Pyrazoles are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This compound could serve as a precursor in synthesizing novel therapeutic agents that target specific biochemical pathways.
Agriculture
In the field of agrochemistry, 1-ethyl-1H-pyrazole-5-carbonitrile may be utilized to create new compounds with potential herbicidal properties . The pyrazole ring is a common feature in many agrochemicals, and its derivatives can be designed to disrupt the growth of weeds without affecting crops.
Material Science
The applications in material science for 1-ethyl-1H-pyrazole-5-carbonitrile could involve the development of new organic semiconductors. Pyrazole derivatives have been explored for their electronic properties, which can be harnessed in creating components for organic light-emitting diodes (OLEDs) and other electronic devices .
Environmental Science
Environmental science research could leverage 1-ethyl-1H-pyrazole-5-carbonitrile in the synthesis of environmentally friendly catalysts. The pyrazole moiety can be incorporated into catalysts used in green chemistry applications, promoting reactions that are more sustainable and less harmful to the environment .
Analytical Chemistry
In analytical chemistry, 1-ethyl-1H-pyrazole-5-carbonitrile might be used as a reagent or a building block for developing analytical standards and calibration solutions. Its well-defined structure and properties make it suitable for use in high-precision chemical assays and instrumentation calibration .
Pharmacology
Pharmacologically, 1-ethyl-1H-pyrazole-5-carbonitrile could be important in the synthesis of compounds with various biological activities. Pyrazole derivatives are known to exhibit a wide range of biological effects, including antiviral and antitubercular activities, which are crucial in drug discovery and development .
Biochemistry
In biochemistry, 1-ethyl-1H-pyrazole-5-carbonitrile can be a valuable tool for studying enzyme inhibition. Due to the pyrazole ring’s ability to mimic certain biological molecules, it can be used to create inhibitors that help understand enzyme mechanisms and interactions .
Industrial Processes
For industrial processes, 1-ethyl-1H-pyrazole-5-carbonitrile may find applications in the synthesis of dyes and pigments. Its chemical structure allows for various substitutions that can lead to the development of new colors and shades for industrial use .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Pyrazole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects
properties
IUPAC Name |
2-ethylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYMVSTTVQBGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649479 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1170377-31-7 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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